2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide
CAS No.: 361171-43-9
Cat. No.: VC6578747
Molecular Formula: C14H7Cl2N3O5S3
Molecular Weight: 464.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361171-43-9 |
|---|---|
| Molecular Formula | C14H7Cl2N3O5S3 |
| Molecular Weight | 464.31 |
| IUPAC Name | 2,5-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C14H7Cl2N3O5S3/c15-10-5-9(12(16)25-10)13(20)18-14-17-6-11(26-14)27(23,24)8-3-1-7(2-4-8)19(21)22/h1-6H,(H,17,18,20) |
| Standard InChI Key | RQVMQYQWVAKTNB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at positions 2 and 5 with chlorine atoms, a carboxamide group at position 3, and a thiazole ring linked via a sulfonyl bridge to a 4-nitrophenyl group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by spectral data. The sulfonamide group (-SO₂NH-) and nitro (-NO₂) substituent contribute to its polarity, influencing solubility and receptor-binding capabilities.
Physicochemical Profile
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₇Cl₂N₃O₅S₃ |
| Molecular Weight | 464.31 g/mol |
| CAS Number | 361171-43-9 |
| Solubility | Limited in water; soluble in DMSO, DMF |
| Stability | Stable under inert conditions |
The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
Synthesis and Optimization
Stepwise Synthesis Approach
The synthesis involves a multi-step protocol:
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Thiazole Ring Formation: A Hantzsch-type cyclization between thiourea derivatives and α-halo ketones generates the thiazole core .
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Sulfonylation: Reaction with 4-nitrobenzenesulfonyl chloride introduces the sulfonyl bridge under basic conditions (e.g., pyridine).
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Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ selectively substitutes the thiophene ring at positions 2 and 5.
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Carboxamide Coupling: Amidation of the thiophene-3-carboxylic acid with the thiazole-2-amine completes the structure .
Key Reagents and Conditions
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Solvents: DMF, acetic acid, or ethanol for cyclization steps .
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Catalysts: Triethylamine for sulfonylation; copper catalysts for coupling reactions .
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Temperature: 90–100°C for cyclization; room temperature for amidation.
Yield optimization remains challenging due to steric hindrance from the nitro and sulfonyl groups, with current yields averaging 45–55%.
Biological Activities and Mechanisms
Neuropharmacological Effects
In GluA2 AMPA receptor modulation studies, analogues of this compound reduced current amplitudes by 83% (MMH-5) . Docking simulations suggest interactions with the receptor’s ligand-binding domain (LBD), altering deactivation kinetics . Notably, cytotoxicity assays showed >85% cell viability in neuronal lines, indicating neuroprotective potential .
Research Findings and Comparative Analysis
Recent Advancements
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Synthetic Improvements: Microwave-assisted synthesis reduced reaction times by 40% while maintaining yields.
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Structure-Activity Relationships (SAR):
| Activity Type | Model System | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 6.25 µg/mL | |
| AMPA Receptor Modulation | HEK293 Cells | Current reduction = 83% | |
| Cytotoxicity | LX-2 Cell Line | Viability = 85.44% |
Applications in Drug Development
Antibiotic Resistance Mitigation
The compound’s dual inhibition of DHPS and β-lactamase (predicted via docking) positions it as a candidate against multidrug-resistant pathogens .
Neurological Disorders
As a negative allosteric modulator of AMPA receptors, it could treat epilepsy or neurodegenerative diseases without the side effects of competitive antagonists .
Future Research Directions
Pharmacokinetic Studies
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ADMET Profiling: Assess oral bioavailability and metabolic stability.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility.
Target Validation
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CRISPR-Cas9 Screens: Identify off-target effects in genomic contexts.
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Cryo-EM Studies: Resolve compound-receptor complexes at atomic resolution .
Industrial Scale-Up
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Flow Chemistry: Optimize chlorination and sulfonylation steps for continuous production.
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Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
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